molecular formula C11H14BrClO B13565856 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

Cat. No.: B13565856
M. Wt: 277.58 g/mol
InChI Key: JCVPTFRDTAKPIC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromopropyl, chloro, and ethoxy groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-propyl-5-chloro-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of their function. The chloro and ethoxy groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the synthesis, biological mechanisms, and various activities associated with this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves bromination and chlorination reactions, which introduce the bromopropyl and chloro groups onto the benzene ring. The ethoxy group enhances the compound’s lipophilicity, potentially affecting its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.41 to 12.23 µM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Anticancer Activity

Compounds with similar functional groups have been investigated for their anticancer properties. For example, some brominated compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell survival . This mechanism may also be applicable to this compound, warranting further investigation into its anticancer potential.

Enzyme Inhibition Studies

The compound’s interaction with enzymes such as succinate dehydrogenase has been explored in related studies. These interactions can lead to significant alterations in metabolic pathways, potentially contributing to its biological effects .

Case Studies and Research Findings

Several studies have focused on the biological activities of halogenated compounds similar to this compound:

Study Compound Biological Activity Method Findings
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzeneEnzyme inhibitionEnzyme assaysSignificant inhibition observed
Various derivativesAntimycobacterialMTT assayMIC values between 3.41–12.23 µM
Brominated compoundsApoptosis inductionCell viability assaysInduction of apoptosis in cancer cells

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

JCVPTFRDTAKPIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CCCBr

Origin of Product

United States

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